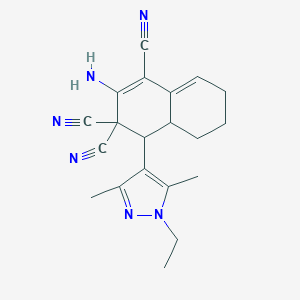![molecular formula C17H14Cl2N2O2S B280274 [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B280274.png)
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase B-cell lymphoma 2 (BTK). It has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies.
Wirkmechanismus
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone is a key signaling molecule in the B-cell receptor (BCR) pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 selectively binds to the active site of this compound, preventing its activation and downstream signaling. This leads to the inhibition of B-cell activation, proliferation, and survival, ultimately resulting in apoptosis of malignant B-cells.
Biochemical and physiological effects:
TAK-659 has been shown to have potent and selective inhibitory activity against this compound in preclinical studies. It has also demonstrated favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability, high plasma exposure, and sustained target inhibition. In animal models, TAK-659 has shown significant anti-tumor activity and improved survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages as a research tool for studying B-cell malignancies. It is a highly selective inhibitor of [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone, with minimal off-target effects. It is also orally bioavailable, making it easy to administer and study in animal models. However, TAK-659 has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Zukünftige Richtungen
There are several future directions for TAK-659 research, including:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of CLL, MCL, and DLBCL. Further studies are needed to determine its safety and efficacy in larger patient populations.
2. Combination therapy: TAK-659 has shown synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide. Further studies are needed to optimize combination regimens and determine their clinical utility.
3. Resistance mechanisms: Resistance to [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone inhibitors, including TAK-659, can develop over time in some patients. Further studies are needed to identify the underlying mechanisms of resistance and develop strategies to overcome it.
4. Biomarker development: Biomarkers can help predict response to this compound inhibitors and monitor treatment efficacy. Further studies are needed to identify and validate biomarkers for TAK-659 and other this compound inhibitors.
In conclusion, TAK-659 is a promising small molecule inhibitor of this compound with potential therapeutic applications in various B-cell malignancies. Further research is needed to fully understand its mechanism of action, optimize its use in combination therapy, and identify biomarkers for patient selection and monitoring.
Synthesemethoden
The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of the thieno[2,3-b]pyridine ring system and the introduction of the 2,4-dichlorophenyl and methoxymethyl groups. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that TAK-659 inhibits [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone activity and induces apoptosis in B-cell malignancies, leading to reduced tumor growth and improved survival rates.
Eigenschaften
Molekularformel |
C17H14Cl2N2O2S |
|---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-8-5-9(7-23-2)13-14(20)16(24-17(13)21-8)15(22)11-4-3-10(18)6-12(11)19/h3-6H,7,20H2,1-2H3 |
InChI-Schlüssel |
PREVXIWEGIOXSK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C1)COC)C(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N |
Kanonische SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)
![3-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280199.png)
![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)
![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)
![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)

![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
